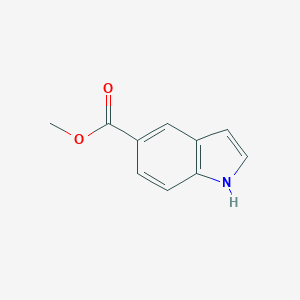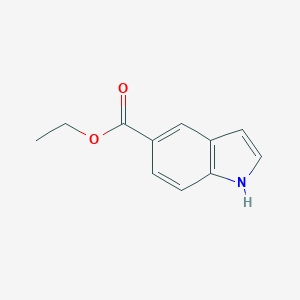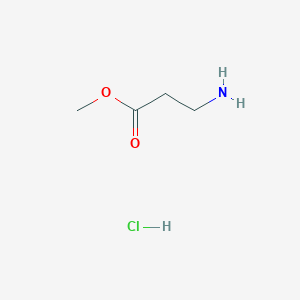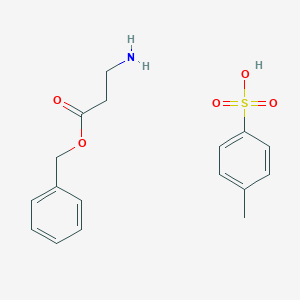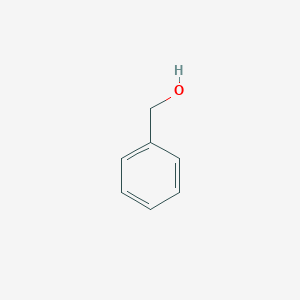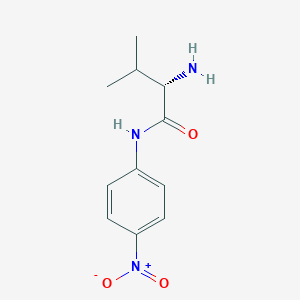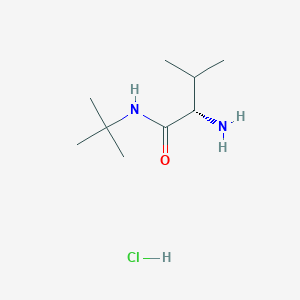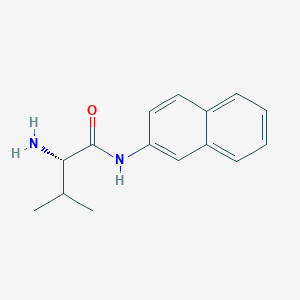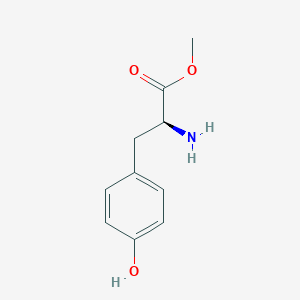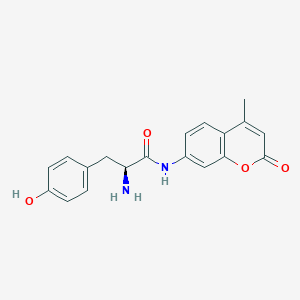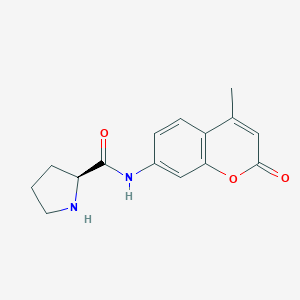
(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation.Scientific Research Applications
Chemical Structure and Synthesis
The compound is involved in chemical synthesis and structural analysis. Kirillov et al. (2016) determined the structure of a related compound, 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, through single crystal X-ray diffraction, highlighting the compound's structural complexity and potential applications in material science and pharmacology (Kirillov et al., 2016). Additionally, Mottaghinejad and Alibakhshi (2018) synthesized novel triazole derivatives based on 4-methyl-chromene-2-one, indicating the compound's role in creating biologically active molecules (Mottaghinejad & Alibakhshi, 2018).
Polymer Synthesis
The compound has been utilized in the synthesis of innovative polymers. Nechifor (2009) synthesized novel poly(coumarin-amide)s using a monomer derived from a related compound, showcasing its applications in creating materials with unique properties like photosensitivity and thermal stability (Nechifor, 2009).
Antimicrobial Properties
Some derivatives have been studied for their antimicrobial properties. Azab et al. (2017) synthesized chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐heterocycles and evaluated them as antimicrobial agents, revealing the potential therapeutic applications of the compound (Azab et al., 2017).
Molecular Docking and Anticancer Activity
The compound has been a subject in molecular docking studies and anticancer activity research. Ghani et al. (2022) designed and synthesized chromeno[4,3-b]pyridine derivatives, including a compound similar to (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide. They performed molecular docking and binding energy studies, particularly focusing on breast cancer cells, indicating the compound's potential in cancer treatment (Ghani et al., 2022).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
I hope this general approach helps! If you have any specific questions about these topics, feel free to ask.
properties
IUPAC Name |
(2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLXTZWJAHQHHF-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

